(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76478-52-9 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(4S)-bicyclo[2.2.2]oct-7-ene-2,5-dione |
InChI |
InChI=1S/C8H8O2/c9-7-4-6-2-1-5(7)3-8(6)10/h1-2,5-6H,3-4H2/t5-,6?/m1/s1 |
InChI Key |
RLWFLNMCQMZCJQ-LWOQYNTDSA-N |
Isomeric SMILES |
C1[C@H]2C=CC(C1=O)CC2=O |
Canonical SMILES |
C1C2C=CC(C1=O)CC2=O |
Origin of Product |
United States |
Asymmetric Synthetic Methodologies for 1s Bicyclo 2.2.2 Oct 7 Ene 2,5 Dione and Enantiomerically Enriched Bicyclo 2.2.2 Octenones
Chiral Pool Strategies and Derivatization for Stereodefined Bicyclo[2.2.2]octenone Access
Chiral pool synthesis utilizes abundant, inexpensive, and enantiomerically pure natural products like carbohydrates, amino acids, and terpenes as starting materials. wikipedia.org This strategy incorporates a pre-existing stereocenter from the starting material, which guides the stereochemistry of subsequent transformations, thereby avoiding the need for chiral resolution or an asymmetric catalyst in the key bond-forming steps.
One example of this approach is the synthesis of chiral bicyclo[2.2.2]octenones starting from carvone (B1668592), a terpene found in the essential oils of spearmint and caraway. rsc.org The synthesis begins with the transformation of carvone derivatives, such as 9-bromocarvone, into thermodynamic dienolates. These intermediates can then undergo an intramolecular alkylation reaction to furnish the bicyclo[2.2.2]octenone skeleton containing a bridgehead methyl group, with the stereochemistry dictated by the starting chiral terpene. rsc.org Similarly, derivatives of levoglucosenone (B1675106), a versatile building block obtained from the pyrolysis of cellulose, have been employed as chiral synthons in various synthetic applications and can serve as a starting point for complex chiral molecules. conicet.gov.ar
Enantioselective Diels-Alder Cycloadditions for Bicyclo[2.2.2]octenone Construction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is one of the most powerful methods for constructing the bicyclo[2.2.2]octenone core. Achieving enantioselectivity in this transformation can be accomplished through several distinct asymmetric strategies.
A well-established method for inducing asymmetry in the Diels-Alder reaction is the use of a chiral auxiliary. This involves covalently attaching a chiral, non-racemic molecule to the dienophile (or diene), which then sterically directs the approach of the other reactant, leading to the preferential formation of one diastereomer of the product. The auxiliary can be cleaved after the reaction to yield the enantiomerically enriched bicyclo[2.2.2]octenone and, ideally, can be recovered for reuse.
Derivatives of amino acids have proven to be effective chiral auxiliaries. unirioja.es For instance, chiral acrylamides prepared from amino acids can act as dienophiles. In the presence of a Lewis acid, the auxiliary can form a rigid chelated complex, effectively shielding one face of the dienophile and leading to high diastereoselectivity in the cycloaddition with dienes like cyclopentadiene (B3395910). ucla.edu Carbohydrate-derived auxiliaries, such as those prepared from levoglucosenone, have also been successfully applied. The acrylate (B77674) derived from a levoglucosenone alcohol reacts with cyclopentadiene to give cycloadducts with satisfactory diastereomeric excess, where the level and sense of induction can be tuned by the choice of Lewis acid catalyst. conicet.gov.ar
The development of catalytic asymmetric methods is highly desirable as it allows for the generation of large quantities of enantiomerically enriched product from a small amount of a chiral catalyst. In the context of bicyclo[2.2.2]octenone synthesis, this often involves the reaction of masked o-benzoquinones (MOBs) with dienophiles. MOBs, such as 6,6-dimethoxy-2,4-cyclohexadienones, are stable precursors to highly reactive and often unstable o-benzoquinone dienes. researchgate.netacs.org They can be generated in situ from the corresponding 2-methoxyphenols and trapped with a dienophile in a [4+2] cycloaddition. acs.org
The enantioselectivity of these reactions can be controlled by a chiral catalyst, typically a Lewis acid complexed with a chiral ligand. For example, the Diels-Alder addition of a diene with benzoquinone catalyzed by a chiral titanium complex, (S)-BINOL-TiCl₂, produced the desired cycloadduct in good yield and high enantiomeric excess (87% ee). nih.gov Organocatalysis also provides a powerful alternative. Cinchona alkaloid-derived catalysts can activate acid chlorides to form chiral ketene (B1206846) enolates in situ, which then undergo highly stereocontrolled [4+2] cycloadditions with o-benzoquinone derivatives, achieving excellent enantioselectivity (up to >99% ee). researchgate.net
Table 1: Examples of Catalytic Asymmetric Diels-Alder Reactions for Bicyclo[2.2.2]octenone Synthesis
| Diene/Precursor | Dienophile | Catalyst System | Yield | Stereoselectivity (ee/d.r.) | Reference |
| Benzoquinone | 1-(Trimethylsilyloxy)-1,3-butadiene | (S)-BINOL-TiCl₂ | >65% | 87% ee | nih.gov |
| o-Benzoquinone imide | Propionyl chloride | Benzoylquinidine (BQd) | 99% | >99% ee | researchgate.net |
| o-Benzoquinone diimide | Phenylacetyl chloride | Benzoylquinidine (BQd) | 95% | >99% ee | researchgate.net |
The intramolecular Diels-Alder (IMDA) reaction offers a highly efficient route to complex polycyclic systems, including the bicyclo[2.2.2]octenone core, by forming two rings in a single step with high stereocontrol. In this approach, the diene and dienophile moieties are tethered within the same molecule.
A common strategy involves the oxidation of 2-methoxyphenols that bear an unsaturated tether. This generates a masked o-benzoquinone intermediate in situ, which then undergoes a spontaneous intramolecular cycloaddition. acs.org For example, the oxidation of methyl vanillate (B8668496) in the presence of allyl alcohol leads to the formation of a masked o-benzoquinone tethered to an allyl ether, which cyclizes to provide the corresponding bicyclo[2.2.2]octenone adduct. acs.org The stereochemical outcome of the IMDA reaction is governed by the geometry of the transition state, which is influenced by the length and nature of the tether connecting the diene and dienophile. Studies on the regioselectivity of IMDA reactions of 6-alkenylcyclohexa-2,4-dien-1-ones have shown that bridged bicyclo[2.2.2]octane skeletons can be constructed selectively. nih.gov
Catalytic Asymmetric Oxidative Dearomatization (AOD) and Hydroxylative Phenol (B47542) Dearomatization (HPD) Routes
Asymmetric dearomatization of readily available phenols provides a powerful and direct route to chiral cyclohexadienones and related structures. rsc.org When applied to specific ortho-substituted phenols, this strategy can initiate a cascade reaction culminating in the formation of enantiomerically enriched bicyclo[2.2.2]octenones. researchgate.net
A highly effective method for the enantioselective synthesis of bicyclo[2.2.2]octenones involves a copper-mediated asymmetric oxidative dearomatization of phenols, which is immediately followed by a spontaneous [4+2] dimerization. nih.govnih.gov In this process, a chiral copper complex, often formed with a diamine ligand like (-)-sparteine (B7772259), catalyzes the enantioselective oxidation of a phenol substrate to a reactive ortho-quinol intermediate. nih.govresearchgate.net This dearomatized species then acts as both the diene and the dienophile in a subsequent, highly selective Diels-Alder homodimerization, yielding the bicyclo[2.2.2]octenone product with high levels of stereocontrol. nih.gov
The reaction has been optimized for various substituted phenols. For instance, the oxidation of carvacrol (B1668589) using a copper complex with (-)-sparteine in the presence of a base like lithium hexamethyldisilazide (LiHMDS) cleanly affords the dimeric bicyclo[2.2.2]octenone product in good yield and with excellent enantioselectivity (>99% ee). nih.gov This methodology was successfully applied to the total synthesis and stereochemical reassignment of the natural product (+)-aquaticol. nih.govacs.org
Table 2: Optimization of the Copper-Mediated Oxidative Dearomatization/Dimerization of Carvacrol
| Entry | Base | Solvent | Yield of Dimer (%) | Enantiomeric Excess (ee) | Reference |
| 1 | DIEA | CH₂Cl₂ | 25 | 99% | nih.gov |
| 2 | LiHMDS | THF | 58 | >99% | nih.gov |
| 3 | DIEA | THF | 45 | >99% | nih.gov |
Data sourced from optimization studies on the reaction of carvacrol with a [(-)-sparteine]₂Cu₂O₂ complex. nih.gov DIEA = N,N-diisopropylethylamine; LiHMDS = Lithium hexamethyldisilazide; THF = Tetrahydrofuran.
In addition to copper-based systems, organocatalytic methods for hydroxylative phenol dearomatization (HPD) have been developed. Chiral oxaziridinium organocatalysts can effect a tandem ortho-HPD/[4+2] reaction on a range of phenols to produce bicyclo[2.2.2]octenones in high enantioselectivity. nih.govscite.ai This approach was used in the highly enantioselective synthesis of natural products such as (+)-biscarvacrol (99:1 e.r.). nih.gov
Organocatalytic Enantioselective o-Hydroxylative Phenol Dearomatization (o-HPD) Strategies
A highly effective and practical approach to constructing enantiomerically enriched bicyclo[2.2.2]octenones involves the organocatalytic enantioselective ortho-hydroxylative phenol dearomatization (o-HPD). nih.govnih.gov This strategy utilizes small organic molecules as catalysts to induce chirality, offering a metal-free alternative to traditional methods. nih.gov The key step is the asymmetric hydroxylation of a phenol, which generates a chiral o-quinol intermediate. This intermediate then readily undergoes a spontaneous [4+2] cyclodimerization, or Diels-Alder reaction, with another molecule of the o-quinol to furnish the decorated bicyclo[2.2.2]octenone scaffold in a single synthetic step. nih.gov This tandem reaction sequence provides a powerful tool for rapidly assembling molecular complexity from simple phenolic precursors. nih.govscite.ai
A significant breakthrough in o-HPD strategies has been the development of chiral oxaziridinium-based organocatalysis. nih.govscite.ai This methodology employs a chiral oxaziridinium salt, which can be generated in situ from a corresponding iminium or tertiary amine precatalyst, to act as the asymmetric hydroxylating agent. nih.govscite.ai The active oxaziridinium ion efficiently transfers an oxygen atom to the phenol substrate, creating the chiral o-quinol. nih.gov This intermediate then dimerizes in a highly regio- and diastereoselective manner to yield the final bicyclo[2.2.2]octenone product. nih.gov
This organocatalytic system has proven to be highly versatile, accommodating a wide range of substitution patterns on the starting phenol. nih.gov High enantioselectivities have been achieved for phenols with varying steric and electronic properties, including non-symmetrical 2,6-substituted phenols. nih.gov The practicality of this method has been demonstrated on a gram-scale, highlighting its potential for larger-scale synthetic applications. nih.govnih.gov This approach has been successfully applied to the enantioselective synthesis of natural products such as (+)-biscarvacrol and the bacterial metabolite (–)-bis(2,6-xylenol). nih.govnih.gov
| Phenol Substrate | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| 2,6-Dimethylphenol | (–)-Bis(2,6-xylenol) | 71 | 94:6 |
| Thymol | Bis-thymol derivative | 69 | 99:1 |
| Carvacrol | (+)-Biscarvacrol | 61 | 99:1 |
| 2-Methyl-6-tert-butyl phenol | Corresponding Bicyclo[2.2.2]octenone | 75 | 98:2 |
| 2-Isopropyl-6-methylphenol | Corresponding Bicyclo[2.2.2]octenone | 60 | 98:2 |
Table 1: Examples of chiral oxaziridinium-catalyzed o-HPD-[4+2] reactions of various phenol substrates, demonstrating the method's scope and high enantioselectivity. Data sourced from D'Arcy et al. (2022). nih.gov
Metal-Catalyzed Asymmetric Hydroxylative Dearomatization
Metal catalysis offers a complementary approach to organocatalysis for asymmetric hydroxylative dearomatization. One pioneering example utilizes a copper-sparteine complex to achieve the enantioselective dearomatization of phenols. nih.govnih.gov This method involves the asymmetric oxidation of lithium phenolates with a chiral copper bis(oxo) complex, generating an ortho-quinol intermediate that subsequently dimerizes to form the bicyclo[2.2.2]octenone core. nih.gov While effective, this early method was somewhat limited in scope, showing high enantioselectivity primarily for 2,5-substituted phenols where the ortho-substituent was a methyl group. nih.gov
More recent advancements in metal-catalyzed dearomatization have explored other catalytic systems. For instance, chiral N,N'-dioxide–scandium(III) complexes have emerged as powerful catalysts for the asymmetric dearomatization of naphthols through hydroxylation and amination reactions. rsc.orgnih.gov In the context of hydroxylative dearomatization, a scandium(III) complex was used to catalyze the reaction between 2-naphthols and oxaziridines, affording various substituted ortho-quinols in high yields and enantioselectivities. rsc.org While this specific system was demonstrated on naphthols rather than phenols leading to bicyclo[2.2.2]octenones, it showcases the potential of scandium(III) complexes in catalyzing asymmetric dearomatization reactions, suggesting a promising avenue for future development in the synthesis of chiral bicyclic structures. rsc.orgnih.gov
Chiral Hypervalent Organoiodine Reagents in Asymmetric Dearomatization
Chiral hypervalent iodine reagents have been investigated as stoichiometric oxidants for inducing chirality in dearomatization reactions. nih.govresearchgate.net These reagents offer a metal-free method for oxidation and have been applied to the o-HPD-[4+2] tandem reaction to produce bicyclo[2.2.2]octenones. nih.govresearchgate.net The strategy relies on a chiral iodine(V) or iodine(III) species to facilitate the asymmetric hydroxylation of the phenol substrate.
Several distinct chiral hypervalent iodine reagents have been developed. For example, an o-oxazoline derived iodine(V) reagent was shown to mediate the synthesis of bicyclo[2.2.2]octenones, although the enantioselectivity achieved was moderate, with enantiomeric ratios up to 88.5:12.5. researchgate.net Another approach utilized an axially chiral bis-iodine(V) reagent, which also provided the desired products with variable and generally moderate enantioselectivity for most substrates (e.r. from 70:30 up to 97:3). researchgate.net While these reagents have demonstrated the feasibility of the approach, the development of more general and highly enantioselective catalytic systems based on hypervalent iodine remains a key challenge in the field. researchgate.netnih.gov
Chemoenzymatic Synthesis and Biocatalytic Resolution Techniques for Optical Purity
Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical synthesis to access enantiomerically pure compounds. nih.goviupac.org One powerful chemoenzymatic approach begins with the enzymatic dihydroxylation of aromatic compounds like toluene. This process, using whole-cell biotransformation, produces enantiomerically pure cis-1,2-dihydrocatechols. anu.edu.au These chiral dienes can then be engaged in regio- and stereo-controlled Diels-Alder reactions with various dienophiles to construct a range of synthetically useful bicyclo[2.2.2]octenes. iupac.org
Biocatalytic resolution is another key technique for obtaining optically pure bicyclo[2.2.2]octane derivatives. This method involves the use of enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, a practical synthesis of chiral bicyclo[2.2.2]octane-2,5-dione was achieved through the resolution of a racemic enol acetate (B1210297) derivative using immobilized lipases. nih.gov Similarly, pig liver esterase and lipase (B570770) from Aspergillus niger have been used for the enantioselective hydrolysis of racemic diacetates of bicyclo[2.2.2]octane diols, yielding optically active monoacetates and unreacted diacetates. rsc.org These enzymatic methods provide valuable routes to chiral synthons that are precursors to compounds like (1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione.
Mechanistic Insights into Stereocontrol and Enantioselection in Bicyclo[2.2.2]octenone Synthesis
The stereochemical outcome in the synthesis of bicyclo[2.2.2]octenones is determined by the initial asymmetric dearomatization step. nih.govnih.gov In the organocatalytic approach using chiral oxaziridinium salts, the catalyst creates a chiral environment for the hydroxylation of the phenol. The enantioselectivity is governed by the facial selectivity of the oxygen atom transfer from the oxaziridinium ion to the prochiral phenol. nih.gov High-resolution mass spectrometry has provided evidence for the active oxaziridinium ion as the key catalytic species. nih.gov Once the chiral o-quinol intermediate is formed, it undergoes a spontaneous and highly ordered Diels-Alder dimerization. The inherent facial bias of this pericyclic reaction, dictated by the stereochemistry of the quinol, leads to the formation of the bicyclo[2.2.2]octenone product with high diastereoselectivity. nih.govscite.ai
In metal-catalyzed systems, such as the copper-sparteine methodology, the chiral ligand complexed to the metal center controls the enantioselectivity of the oxidative dearomatization. nih.gov The (−)-sparteine ligand directs the oxidation to one face of the phenol substrate, producing the enantioenriched o-quinol. nih.gov Subsequent homochiral dimerization proceeds to give the final product. Studies have also revealed that for certain substrates, a facile nih.govnih.gov-ketol shift can occur in the o-quinol intermediate, leading to an isomeric quinol that is more reactive in the subsequent [4+2] dimerization, ultimately influencing the structure of the final product. nih.gov Understanding these mechanistic pathways is crucial for optimizing reaction conditions and designing new, more effective catalysts for the stereocontrolled synthesis of these complex molecules.
Advanced Synthetic Transformations and Reaction Chemistry of Bicyclo 2.2.2 Oct 7 Ene 2,5 Dione Derivatives
Skeletal Rearrangement Reactions of the Bicyclo[2.2.2]octenone Framework
The bicyclo[2.2.2]octenone framework is predisposed to undergo significant skeletal reorganizations through various reaction pathways. These transformations, often triggered by thermal or photochemical energy, allow for the conversion of the bicyclic system into other complex carbocyclic and heterocyclic structures, such as bicyclo[3.2.1]octanes and cis-decalins. rsc.org
Sigmatropic Rearrangements and Framework Reorganization
Thermally induced pericyclic reactions, such as the Cope rearrangement, represent a key class of sigmatropic shifts for reorganizing the bicyclo[2.2.2]octenone framework. rsc.org The synthesis of specific bicyclo[2.2.2]octenones can be designed to facilitate these rearrangements, providing a stereoselective route to functionalized cis-decalin systems. rsc.org Beyond classic sigmatropic shifts, the framework can be transformed through radical-mediated rearrangements, for instance, leading to the bicyclo[3.2.1]octanone structure. These rearrangements underscore the utility of the bicyclo[2.2.2]octenone core as a precursor to other synthetically valuable bicyclic systems. acs.orgnih.gov
Photochemical Rearrangements of Bicyclo[2.2.2]octenones
The photochemistry of bicyclo[2.2.2]octenones is particularly rich and diverse, featuring a range of fascinating rearrangements. beilstein-journals.orgijsr.net These reactions are highly dependent on the mode of photoactivation and the specific substitution pattern of the molecule. acs.orgacs.org The presence of β,γ-unsaturated carbonyl groups within the rigid bicyclic structure is key to these transformations, which include the oxa-di-π-methane (ODPM) rearrangement, 1,3-acyl shifts, and formal ketene (B1206846) extrusions. rsc.orgscielo.org.mx The choice between direct irradiation (typically promoting singlet state reactions) and sensitized irradiation (promoting triplet state reactions) can selectively determine the reaction pathway and the resulting product architecture. acs.orgresearchgate.net
Oxa-Di-π-Methane Rearrangement Pathways
The oxa-di-π-methane (ODPM) rearrangement is a characteristic photochemical reaction for β,γ-unsaturated ketones, including bicyclo[2.2.2]octenone derivatives. rsc.orgrsc.org This transformation is typically initiated via triplet sensitization, for example, using acetophenone. acs.orgresearchgate.net The reaction proceeds through a 1,2-acyl shift, converting the bicyclo[2.2.2]octenone framework into cyclopropannulated diquinanes or other polyquinane structures. acs.orgrsc.orgrsc.org The ODPM rearrangement is a powerful tool for synthesizing linearly fused polycyclopentanoid frameworks, which are present in numerous natural products. rsc.orgrsc.org However, the efficiency of this rearrangement can be influenced by the substitution on the bicyclic frame; certain adducts may rearrange inefficiently or not at all under sensitized irradiation. rsc.orgrsc.org
1,3-Acyl Shift Reactions
In contrast to the triplet-mediated ODPM pathway, direct irradiation of bicyclo[2.2.2]octenones often leads to a 1,3-acyl shift via a singlet excited state. acs.orgresearchgate.net This rearrangement, also known as the Givens rearrangement, transforms the bicyclo[2.2.2]octenone into a bicyclo[4.2.0]oct-4-en-7-one isomer containing a cyclobutanone (B123998) ring. acs.orgrsc.org This reaction provides an efficient and stereoselective route to protoilludane-type frameworks. rsc.org In many cases, the resulting cyclobutanone product can undergo a subsequent photochemical decarbonylation upon sustained irradiation, yielding a cyclopropane-containing product. acs.orgscielo.org.mx This sequential 1,3-acyl shift followed by decarbonylation has been observed for various 7-alkoxy and thioalkoxy-substituted bicyclo[2.2.2]octenones. scielo.org.mxscielo.org.mx
Formal Ketene Extrusion and Photogeneration of Highly Stable Ketenes
Under certain conditions, direct irradiation of bicyclo[2.2.2]octenone derivatives can result in formal ketene extrusion. acs.orgnih.gov This process has been observed for bicyclo[2.2.2]oct-7-ene-2,5-diones. acs.orgnih.gov More complex systems, such as those containing a cis-dibenzoylalkene moiety, can undergo a regioselective photoinduced 1,5-phenyl migration to form vinyl ketenes. beilstein-journals.orgbeilstein-journals.org Research on 5,6-dibenzoyl-4-phenylbicyclo[2.2.2]oct-5-en-2-one and its 4-isopropenyl analogue has shown that irradiation in various solvents (benzene, acetone (B3395972), acetonitrile) at different wavelengths (254, 300, or 350 nm) consistently yields vinyl ketenes. beilstein-journals.orgbeilstein-journals.org Remarkably, these photogenerated ketenes have been found to be exceptionally stable, remaining almost unchanged in solution for several weeks. beilstein-journals.orgnih.gov This stability is attributed to the presence of bulky, electron-deficient substituents at the bridgehead position. beilstein-journals.org The formation of these stable ketenes occurs presumably via a triplet-mediated pathway. beilstein-journals.orgbeilstein-journals.org
The table below summarizes the photochemical reaction of specific bicyclo[2.2.2]octenone derivatives leading to stable ketenes. beilstein-journals.org
| Starting Compound | Irradiation Wavelength (nm) | Solvent | Product (Ketene) | Isolated Yield (%) |
| 7a | 254 | Benzene | 10a | 38 |
| 7a | 300 | Benzene | 10a | 35 |
| 7a | 350 | Benzene | 10a | 32 |
| 7a | 254 | Acetone | 10a | 30 |
| 7a | 254 | Acetonitrile | 10a | 25 |
| 7b | 254 | Benzene | 10b | 32 |
| 7b | 300 | Benzene | 10b | 28 |
| 7b | 350 | Benzene | 10b | 25 |
| 7b | 254 | Acetone | 10b | 26 |
| 7b | 254 | Acetonitrile | 10b | 22 |
Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.org
Intramolecular Competition in Photochemical Processes of Multi-Chromophoric Systems
The incorporation of multiple chromophores into the bicyclo[2.2.2]octenone framework leads to intramolecular competition between different photochemical rearrangement pathways. beilstein-journals.orgijsr.netbeilstein-journals.org In systems containing both α,β- and β,γ-enone functionalities, the reaction outcome can be selectively directed down one path over another. beilstein-journals.orgbeilstein-archives.org For instance, in bicyclic systems containing a δ-keto-α,β-enone juxtaposed with a (cis)-dibenzoylalkene moiety, a fascinating competition arises between the 1,2-acyl shift (ODPM rearrangement) and a 1,5-acyl shift (leading to vinyl ketene formation). beilstein-journals.org The substitution pattern on the bicyclic ring plays a subtle but critical role in determining which pathway predominates. beilstein-archives.org In certain multi-chromophoric systems, irradiation can selectively follow a type B rearrangement characteristic of the α,β-enone portion, bypassing the ODPM path typical of the β,γ-enone moiety. beilstein-journals.org The presence of bulky, electron-deficient substituents at the bridgehead position can facilitate regioselective 1,5-phenyl migration to form stable ketenes, outcompeting other potential photoreactions like the 1,2-acyl shift. beilstein-journals.orgbeilstein-journals.org
Acid-Base Mediated and Thermally Induced Skeletal Transformations
The rigid bicyclo[2.2.2]octenone framework can be induced to rearrange into various other cyclic systems through the application of acid, base, or heat. nih.govacs.org These transformations are driven by the relief of ring strain and the formation of thermodynamically more stable products. For instance, the bicyclo[2.2.2]skeleton can be transformed into diverse frameworks such as cis-decalins, diquinanes, and bicyclo[3.2.1]octanones through side chain-involved sigmatropic rearrangements or photoinduced rearrangements. acs.orgacs.org
Acid-base interactions can facilitate these skeletal rearrangements. acs.org Thermally induced sigmatropic shifts in bridged bicyclic compounds have been shown to yield corresponding cis-decalins. acs.org These rearrangements underscore the utility of the bicyclo[2.2.2]octenone scaffold as a precursor to a variety of complex carbocyclic frameworks.
Oxidative Transformations and Fragmentation Reactions of Bicyclo[2.2.2]octenones
Oxidative reactions provide a powerful means to cleave specific bonds within the bicyclo[2.2.2]octenone system, leading to highly functionalized and often rearranged products. These transformations are crucial for untying the complex bicyclic structure into more synthetically tractable monocyclic or alternative bicyclic systems.
A notable oxidative transformation is the selective cleavage of the C1–C2 bond in bicyclo[2.2.2]octenones bearing an α-dimethoxycarbonyl group. nih.govacs.org This scission can be achieved through methods like Beckmann-type fragmentation reactions, hypervalent iodine-mediated oxidation, and the Schmidt reaction. nih.govacs.org These reactions are chemoselective, leaving the olefinic double bond intact for further functionalization. acs.org The cleavage of the α-dimethoxycarbonyl group leads to the formation of highly functionalized cyclohexene (B86901) frameworks. nih.govacs.org This approach highlights the role of the α-dimethoxycarbonyl group as a key functionality directing the rearrangement, a feature that has been particularly exploited in photoinduced processes. nih.govacs.org
Beckmann and Schmidt-type reactions are instrumental in the oxidative fragmentation of bicyclo[2.2.2]octenone derivatives. nih.govacs.org The Beckmann rearrangement of ketoximes derived from bicyclo[2.2.2]octenones can lead to the cleavage of the C1-C2 bond. nih.govacs.org However, under certain acidic conditions, the expected Beckmann rearrangement to form a lactam by nitrogen insertion does not occur; instead, a fragmentation pathway is observed. nih.gov
The Schmidt reaction, which utilizes hydrazoic acid, offers an alternative route to ring expansion and fragmentation. nih.gov In the context of bicyclo[2.2.2]octanones, Schmidt reactions can produce a mixture of lactam products resulting from competitive migration of the methylene (B1212753) and bridgehead methine groups. nih.gov The specific outcome of these reactions is highly dependent on the substrate's structure and the reaction conditions. nih.gov For instance, studies on 2-azabicyclo[2.2.2]octanones have shown that the Schmidt reaction can yield mixtures of diazabicyclo[3.2.2]nonanones. nih.gov
The following table summarizes the outcomes of different fragmentation reactions on bicyclo[2.2.2]octenone derivatives:
| Reaction Type | Substrate | Key Reagents | Product(s) | Reference(s) |
| Beckmann-type Fragmentation | α-Ketalketoxime of bicyclo[2.2.2]octenone | Acidic conditions | Functionalized cyclohexene with lactone/nitrile moieties | nih.govacs.org |
| Schmidt Reaction | 2-Azabicyclo[2.2.2]octan-5-one | Hydrazoic acid (HN₃) | Mixture of 3,6- and 2,6-diazabicyclo[3.2.2]nonanones | nih.gov |
| Hypervalent Iodine-Mediated Oxidation | Bicyclo[2.2.2]octenone with α-dimethoxycarbonyl group | Hypervalent iodine reagent | Functionalized cyclohexene with diester moieties | nih.govacs.org |
α-Ketol rearrangements in bicyclic systems can proceed with a high degree of stereoselectivity. nih.gov These rearrangements involve the 1,2-shift of an alkyl or aryl group in an α-hydroxy ketone, facilitated by acid or base catalysis. beilstein-journals.org In the context of bicyclo[2.2.2]octenone precursors, the oxidation of certain phenols can lead to ortho-quinols that undergo stereoselective α-ketol rearrangement. nih.gov This rearrangement can compete with other reactions like [4+2] dimerization, and the outcome is influenced by the substitution pattern on the phenol (B47542). nih.gov The α-ketol rearrangement can afford an isomeric ortho-quinol that may be more reactive in subsequent dimerization reactions. nih.gov
Derivatization and Functionalization of the Bicyclo[2.2.2]oct-7-ene-2,5-dione Core
The olefinic double bond and the carbonyl groups of the bicyclo[2.2.2]oct-7-ene-2,5-dione system are key sites for further chemical modifications.
The olefinic C=C double bond in the bicyclo[2.2.2]oct-7-ene-2,5-dione core is amenable to various addition and functionalization reactions. arkat-usa.org While some reagents may be unreactive towards this bond, other transformations such as ozonation have been successfully applied to derivatives of this system. arkat-usa.org Hydrogenation of the double bond in some bicyclo[2.2.2]octene derivatives can be challenging under standard conditions. arkat-usa.org The reactivity of this double bond allows for the introduction of new functional groups and the construction of more complex molecular architectures.
Transformations of Fused Anhydride (B1165640) Rings
The fused succinic anhydride rings on the bicyclo[2.2.2]octene framework are key functional groups that can be readily transformed. researchgate.net One of the most significant transformations is their conversion into the corresponding succinimide (B58015) moieties. This is typically achieved through reactions with various nitrogen-containing nucleophiles. For instance, the reaction of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride derivatives with hydrazinylpyridines, hydrazine (B178648) hydrate, phenylhydrazine, and 4-nitrophenylhydrazine (B89600) leads to the formation of fused succinimide rings. researchgate.net These reactions are often carried out in ACE tubes using simple alcohols, diethyl ether, or acetone as solvents. researchgate.net
Microwave-assisted, ionic-liquid-catalyzed esterification of these dianhydride derivatives provides an efficient route to the corresponding tetraesters. researchgate.netarkat-usa.org These tetraesters can then undergo a base-catalyzed isomerization reaction, which notably proceeds with the retention of the molecule's symmetry. researchgate.netarkat-usa.org
The reactivity of the fused anhydride rings can be selectively controlled. For example, under microwave-assisted conditions, it is possible to achieve the selective conversion of a fused anhydride ring with amines in the presence of a keto group. nih.gov
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)
The reaction of bicyclo[2.2.2]octene derivatives bearing fused anhydride rings with nitrogen-containing nucleophiles is a cornerstone of their chemistry. This reactivity allows for the introduction of nitrogen-containing functionalities and the construction of more complex heterocyclic systems.
The primary reaction involves the nucleophilic attack of the amine or hydrazine on the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and subsequent cyclization to form a succinimide ring. researchgate.net A variety of hydrazines, including hydrazine hydrate, phenylhydrazine, 4-nitrophenylhydrazine, and substituted hydrazinylpyridines, have been successfully employed to transform fused succinic anhydride moieties into N-aminosuccinimide moieties. researchgate.net
Hydrazines are generally better nucleophiles than amines, allowing for easier transformations. researchgate.net Microwave conditions have been shown to be effective in accelerating these reactions, with completion times of 90 minutes or less at temperatures between 100-160 °C. researchgate.net
The following table summarizes the reaction of a bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride derivative with various hydrazines:
| Nucleophile | Product |
| Hydrazine hydrate | Fused bis(N-aminosuccinimide) derivative |
| Phenylhydrazine | Fused bis(N-phenylaminosuccinimide) derivative |
| 2-Hydrazinyl-3-nitropyridine | Fused bis(N-(3-nitropyridin-2-yl)aminosuccinimide) derivative |
| 2-Hydrazinyl-5-nitropyridine | Fused bis(N-(5-nitropyridin-2-yl)aminosuccinimide) derivative |
These reactions highlight the utility of bicyclo[2.2.2]octene dianhydrides as precursors for a diverse range of nitrogen-containing polycyclic compounds. researchgate.netresearchgate.net
Hydrogenolysis and Reductive Transformations
Reductive transformations of bicyclo[2.2.2]oct-7-ene-2,5-dione and its derivatives offer pathways to saturated and partially saturated bicyclic systems, which are valuable building blocks in natural product synthesis. rsc.org
Bioreduction using genetically engineered Saccharomyces cerevisiae has proven to be a highly efficient method for the reduction of the diketone functionalities. rsc.orgrsc.org For example, the reductase encoded by YMR226c in S. cerevisiae is highly efficient for the reduction of bicyclo[2.2.2]oct-7-ene-2,5-dione to the corresponding hydroxyketones. rsc.orgrsc.org This biocatalytic approach offers high enantioselectivity. rsc.org
Catalytic hydrogenation is another important reductive transformation. This method can be used to reduce the carbon-carbon double bond of the bicyclo[2.2.2]octene core. rsc.org For instance, catalytic hydrogenation of the hydroxyketone (+)-4, obtained from the bioreduction of the corresponding diketone, yields the saturated hydroxyketone (+)-6. rsc.org It is noteworthy that standard conditions for the hydrogenation of these bicyclo[2.2.2]octenes can sometimes proceed poorly. arkat-usa.org
The following table illustrates the products of reductive transformations of bicyclo[2.2.2]oct-7-ene-2,5-dione:
| Starting Material | Reagent/Catalyst | Product |
| Bicyclo[2.2.2]oct-7-ene-2,5-dione | S. cerevisiae (YMR226c) | (+)-4-Hydroxybicyclo[2.2.2]oct-7-en-2-one |
| (+)-4-Hydroxybicyclo[2.2.2]oct-7-en-2-one | Catalytic Hydrogenation | (+)-4-Hydroxybicyclo[2.2.2]octan-2-one |
These reductive methods provide access to a range of chiral, functionalized bicyclo[2.2.2]octane derivatives.
Annulation and Fused Ring System Formation from Bicyclo[2.2.2]octenones
Bicyclo[2.2.2]octenones are valuable precursors for the construction of more complex, polycyclic systems through annulation and fused ring formation. These transformations often leverage the inherent reactivity of the bicyclic core.
One notable example is the free radical ring expansion of fused cyclobutanones, which can be applied to bicyclo[2.2.2]octenone systems to create larger ring structures. acs.org Additionally, acyl radical reactions of bicyclo[2.2.2]octenones can lead to either rearranged or cyclized isotwistane products, with the outcome being influenced by the ring strain of the fused ring. nih.gov
Dearomative tandem annulation reactions represent a powerful strategy for constructing complex fused systems. For instance, an asymmetric dearomative tandem annulation between 3-nitroindoles and 7-oxo-5-heptenals, catalyzed by modularly designed organocatalysts, can produce chiral indoline-fused bicyclo[2.2.2]octanes. researchgate.net Similarly, organocatalytic enantioselective synthesis of bicyclo[2.2.2]octenones can be achieved via ortho-hydroxylative phenol dearomatization, which proceeds through a [4+2] cyclodimerization. scite.ai
The Diels-Alder reaction is a fundamental tool for the synthesis of the bicyclo[2.2.2]octene skeleton itself, often starting from 2H-pyran-2-ones and various dienophiles like maleic anhydride. arkat-usa.orgnih.govarkat-usa.org These initial adducts can then undergo further transformations to build fused ring systems. For example, domino reactions of 1,3-indanedione with 3-methyleneoxindoles can lead to the formation of complex triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indolines]. acs.org
The following table provides examples of annulation and fused ring system formation from bicyclo[2.2.2]octenone precursors:
| Bicyclo[2.2.2]octenone Derivative | Reaction Type | Resulting Fused System |
| Bicyclo[2.2.2]octenone with fused cyclobutanone | Free radical ring expansion | Expanded bicyclic system |
| Bicyclo[2.2.2]octenone | Acyl radical reaction | Isotwistane |
| Precursors to bicyclo[2.2.2]octenone | Dearomative tandem annulation | Indoline-fused bicyclo[2.2.2]octane |
| Precursors to bicyclo[2.2.2]octenone | Domino reaction | Triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indoline] |
These examples underscore the versatility of the bicyclo[2.2.2]octenone framework in the synthesis of diverse and complex molecular architectures.
Spectroscopic and Computational Investigations of 1s Bicyclo 2.2.2 Oct 7 Ene 2,5 Dione and Analogues
Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Circular Dichroism (CD) Spectroscopy)
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules like (1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule.
In the case of bicyclo[2.2.2]octenone systems, the carbonyl chromophores are key to the CD spectrum. The absolute configuration of bicyclo[2.2.2]oct-2-ene-5,7-dione, an analogue of the title compound, was successfully determined using asymmetric photodestruction with circularly polarized light, a technique that relies on the principles of circular dichroism. rsc.org For other bicyclic systems, such as bicyclo[3.3.1]nonane diones, the absolute configuration has been unequivocally established by comparing experimental CD spectra with those predicted by ab initio time-dependent density functional theory (TDDFT) calculations. researchgate.netnih.gov This combined experimental and computational approach provides a reliable method for assigning the absolute stereochemistry of complex bicyclic ketones. researchgate.netnih.govnih.gov For instance, the absolute configuration of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione was confirmed through a combination of the octant rule applied to its CD spectrum and chemical correlation. nih.gov
The CD spectra of these molecules are often complex due to the presence of multiple chromophores and conformational flexibility. rsc.org For example, in bicyclo[2.2.2]oct-2-ene-5,7-dione, the molecule contains both an α,β-unsaturated and a saturated carbonyl chromophore, and its conformational flexibility influences the observed CD spectrum. rsc.org
Advanced Spectroscopic Characterization in Mechanistic Studies (e.g., Time-Dependent UV-Vis and NMR Analyses)
Mechanistic studies of reactions involving bicyclo[2.2.2]octenone systems heavily rely on advanced spectroscopic techniques to identify intermediates and elucidate reaction pathways. Time-dependent UV-Vis and Nuclear Magnetic Resonance (NMR) analyses are particularly valuable in this regard.
For example, in the photochemical reactions of certain bicyclo[2.2.2]oct-5-en-2-ones, time-dependent UV absorption spectra have been used to monitor the formation and stability of exceptionally stable ketene (B1206846) intermediates. beilstein-journals.orgbeilstein-archives.orgresearchgate.net These studies revealed that the ketenes remained almost unchanged for several weeks in solution. beilstein-journals.orgbeilstein-archives.orgresearchgate.net The UV spectra of these δ-keto-α,β-enones typically show an enhanced (n,π*) absorption band around 300 nm and a weaker band near 343 nm. beilstein-archives.org
NMR spectroscopy is indispensable for the structural characterization of reactants, products, and intermediates in the reactions of bicyclo[2.2.2]octenones. researchgate.netcdnsciencepub.com For instance, ¹H NMR has been used to determine the structure and stereochemistry of products from Diels-Alder reactions and subsequent rearrangements. researchgate.netcdnsciencepub.comresearchgate.net Analysis of NMR spectra can reveal distortions in the geometry of the bicyclo[2.2.2]octenone system, for example, due to the presence of a lactone ring. researchgate.net
Theoretical Studies on Bicyclo[2.2.2]octenone Systems
Theoretical and computational chemistry provides deep insights into the electronic structure, reactivity, and reaction mechanisms of bicyclo[2.2.2]octenone systems.
Quantum mechanical calculations, such as Density Functional Theory (DFT) and Austin Model 1 (AM1), are widely used to investigate the electronic structure and reactivity of bicyclo[2.2.2]octenone derivatives. lookchem.cn DFT calculations have been successfully employed to rationalize the outcomes of acyl radical reactions of bicyclo[2.2.2]octenones, showing that the reactions are under thermodynamic control. acs.orgresearchgate.net These calculations help in understanding the influence of factors like ring strain on the reaction pathways. acs.org Furthermore, DFT has been used to study the electronic structure of bicyclo[2.2.2]octa-2,5-dione. scispace.com
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding pericyclic reactions, including the Diels-Alder reaction which is often used to synthesize the bicyclo[2.2.2]octenone core. ethz.ch This theory explains the regio- and stereoselectivity of the reaction based on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice versa). ethz.chwikipedia.org
In a normal electron-demand Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is dominant. ethz.ch Conversely, in an inverse-electron-demand Diels-Alder reaction, the interaction between the LUMO of the diene and the HOMO of the dienophile is key. researchgate.net The energy gap between these frontier orbitals influences the reactivity. researchgate.net The stereoselectivity, such as the preference for the endo product in the reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640), is also explained by secondary orbital interactions within the FMO framework. wikipedia.org
The rigid bicyclic structure of these compounds often leads to significant ring strain, which can result in atypical reactivity. Computational methods are crucial for analyzing these strained bonds and understanding their influence on reaction outcomes.
For example, DFT calculations have been used to demonstrate the effect of ring strain on the competition between rearrangement and cyclization pathways in the acyl radical reactions of bicyclo[2.2.2]octenones. acs.orgresearchgate.net By altering the size of a fused ring on the bicyclo[2.2.2]octenone skeleton, the degree of ring strain can be modulated, thereby directing the reaction towards either a rearranged or a cyclized product. acs.org These computational studies have shown that such reactions are often under thermodynamic control. acs.orgresearchgate.net
Computational modeling is essential for mapping out the complex potential energy surfaces of rearrangement reactions involving bicyclo[2.2.2]octenone systems. By calculating the energies of reactants, intermediates, transition states, and products, chemists can gain a detailed understanding of the reaction mechanism.
In the study of acyl radical reactions of bicyclo[2.2.2]octenones leading to isotwistane products, DFT calculations were used to propose a rearrangement mechanism involving a two-step 3-membered ring rearrangement that proceeds via a twistane (B1239035) intermediate. acs.org These calculations can elucidate the energetics of different possible pathways, such as a 5-exo-trig cyclization followed by either hydrogen-atom transfer or rearrangement. acs.orgresearchgate.net Such detailed mechanistic insights are invaluable for designing new synthetic strategies and explaining unexpected experimental observations. acs.orggla.ac.uk
Compound Information
Synthetic Applications of 1s Bicyclo 2.2.2 Oct 7 Ene 2,5 Dione and Bicyclo 2.2.2 Octenone Derivatives in Complex Molecule Synthesis
Construction of Diverse Carbocyclic and Heterocyclic Frameworks
The unique structural features of bicyclo[2.2.2]octenone derivatives enable their use in the synthesis of a wide array of carbocyclic and heterocyclic frameworks. These transformations often involve rearrangement reactions that take advantage of the strained bicyclic system to generate more complex polycyclic structures.
Synthesis of cis-Decalin and Diquinane Skeletons
Bicyclo[2.2.2]octenone derivatives have been successfully employed in the stereoselective synthesis of cis-decalin frameworks. This transformation can be achieved through a 3,3-sigmatropic shift in appropriately functionalized bridged bicyclic compounds. acs.org The strategic placement of substituents on the bicyclo[2.2.2]octenone core allows for controlled rearrangements, leading to the formation of the fused ten-membered ring system characteristic of decalins. acs.org Anionic oxy-Cope rearrangements of bicyclo[2.2.2]octenol precursors have also been utilized to construct the key building blocks for cis-decalin synthesis. rsc.org
Furthermore, the bicyclo[2.2.2]octenone skeleton serves as a precursor for the synthesis of diquinane frameworks. acs.org Triplet-sensitized irradiation of these compounds can induce a 1,2-acyl shift, resulting in the formation of the five-membered fused ring system of diquinanes. acs.org This photochemical rearrangement provides an efficient route to these compact and often biologically active molecules. The utility of bicyclo[2.2.2]octenones in constructing diquinane skeletons has been demonstrated in the synthesis of various natural products. nih.gov
Formation of Bicyclo[3.2.1]octanone and Fused-5,6,3-Tricyclic Systems
The rearrangement of bicyclo[2.2.2]octenones can also lead to the formation of bicyclo[3.2.1]octanone skeletons. nih.govacs.org This transformation often proceeds through cleavage of one of the bridges in the bicyclo[2.2.2] system and subsequent re-cyclization. For instance, treatment of certain bicyclo[2.2.2]octanone derivatives can induce a rearrangement to the thermodynamically more stable bicyclo[3.2.1]octane system. researchgate.net
In addition to bicyclo[3.2.1]octanones, bicyclo[2.2.2]octenone derivatives are valuable precursors for the synthesis of fused-5,6,3-tricyclic systems. nih.govacs.orgnih.gov A notable example is the photoinduced decarbonylative rearrangement of a bicyclo[2.2.2]octenone to construct the highly functionalized fused-5,6,3-tricyclic ring structure of the marasmane sesquiterpenoid skeleton. nih.gov This reaction provides a concise method for accessing this challenging tricyclic framework. nih.gov
Development of Highly Functionalized Cyclohexene (B86901) Derivatives
Selective oxidative scission of the C1-C2 bond in bicyclo[2.2.2]octenones provides a powerful method for the synthesis of highly functionalized cyclohexene derivatives. nih.govacs.org This approach allows for the "untying" of the bicyclic system to reveal a monocyclic core with a high degree of functionalization. nih.govacs.org By employing methods such as the fragmentation of ketoximes and Schmidt-type reactions, the α-dimethoxy carbonyl groups can be cleaved to yield cyclohexene frameworks with diverse functional groups. nih.govacs.org This strategy expands the synthetic utility of bicyclo[2.2.2]octenones beyond the construction of polycyclic systems. nih.govacs.org
Synthesis of Propellanes and Cage Compounds
Bicyclo[2.2.2]octene derivatives are key starting materials in the synthesis of propellanes, which are tricyclic compounds with three rings sharing a single carbon-carbon bond. A common strategy involves a sequential Diels-Alder reaction, C-allylation, and ring-closing metathesis (RCM). nih.govrsc.org This approach allows for the construction of the characteristic propellane framework containing a bicyclo[2.2.2]octene unit. nih.govrsc.org The rigidity of the bicyclo[2.2.2]octene moiety plays a crucial role in directing the stereochemical outcome of these reactions. nih.govrsc.org
The synthesis of cage compounds, which are polycyclic molecules with enclosed cavities, can also be achieved using bicyclo[2.2.2]oct-7-ene derivatives. Ligands derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxydiimide units provide a rigid backbone suitable for the assembly of porous metal-organic cages. nih.gov The inherent curvature of the bicyclo[2.2.2]oct-7-ene unit is essential for the formation of the desired cage geometry. nih.gov
Total Synthesis and Formal Synthesis of Natural Products
The versatility of bicyclo[2.2.2]octenone derivatives makes them valuable intermediates in the total synthesis and formal synthesis of complex natural products. Their ability to be transformed into a variety of carbocyclic and heterocyclic frameworks provides a strategic advantage in the construction of intricate molecular architectures.
Routes to Dimeric and Oligomeric Natural Products (e.g., Aquaticol, Biscarvacrol)
An enantioselective approach to bicyclo[2.2.2]octenone structures has been developed using a copper-mediated asymmetric oxidative dearomatization/[4+2] dimerization cascade. acs.orgnih.gov This methodology has been successfully applied to the total synthesis and absolute stereochemistry reassignment of (+)-aquaticol. acs.orgnih.gov The process involves the asymmetric oxidation of substituted phenols to ortho-quinols, which then undergo a homochiral dimerization to form the bicyclo[2.2.2]octenone core of aquaticol. nih.gov
Similarly, the natural product (+)-biscarvacrol, a dimeric monoterpenoid, has been synthesized with high enantioselectivity using an organocatalytic tandem ortho-hydroxylative phenol (B47542) dearomatization-[4+2] reaction. scite.ai This method utilizes a chiral oxaziridinium organocatalyst to afford the dearomatized ortho-quinol intermediate, which spontaneously undergoes a [4+2] cyclodimerization to yield (+)-biscarvacrol. scite.ai
Approaches to Biologically Active Molecules (e.g., Lacinilene Derivatives)
The bicyclo[2.2.2]octenone core is instrumental in the synthesis of various biologically active compounds, including lacinilene derivatives. A key strategy involves the catalytic asymmetric hydroxylative dearomatization of 2-naphthols. acs.org This method provides an efficient pathway to chiral building blocks that are precursors to the lacinilene family of natural products, which are noted for their biological activities.
The synthesis of lacinilene derivatives often utilizes a dearomatization reaction of naphthol compounds. For example, a catalytic asymmetric hydroxylative dearomatization of 2-naphthols can be employed to produce key intermediates. acs.org This transformation is significant as 1-hydroxyl-2-naphthalenones are a crucial structural motif found in a variety of lacinilene derivatives. mdpi.com
| Starting Material | Reaction Type | Key Intermediate | Target Molecule Class |
| 2-Naphthols | Catalytic Asymmetric Hydroxylative Dearomatization | Chiral Hydroxynaphthalenones | Lacinilene Derivatives |
Stereocontrolled Construction of Complex Natural Product Cores (e.g., Ryanodine (B192298) Precursors)
The stereocontrolled synthesis of complex natural product cores, such as those required for ryanodine, relies heavily on the predictable reactivity of bicyclo[2.2.2]octenone systems. Highly functionalized bicyclo[2.2.2]octene derivatives, bearing features like two quaternary carbon centers, serve as versatile chiral building blocks for these intricate natural products. researchgate.net
A critical step in this approach is the regioselective Diels-Alder reaction between a masked o-benzoquinone (MOB), such as 3,6-dimethyl-o-quinone monoacetal, and an electron-rich dienophile like 1,1-diethoxyethylene. This cycloaddition establishes the core bicyclic framework. Subsequent enzymatic resolution of the resulting product allows for the separation of enantiomers, providing access to optically active bicyclo[2.2.2]octene derivatives. researchgate.net These chiral intermediates are then elaborated through further transformations to construct the complex tetracyclic diterpene structure of ryanodine. researchgate.netscribd.com
| Key Transformation | Reactants | Outcome | Application |
| Regioselective Diels-Alder Reaction | 3,6-dimethyl-o-quinone monoacetal, 1,1-diethoxyethylene | Functionalized Bicyclo[2.2.2]octene | Construction of Ryanodine Core |
| Enzymatic Resolution | Racemic Bicyclo[2.2.2]octene derivative | Optically Active Chiral Building Block | Asymmetric Synthesis of Ryanodine Precursors |
Development of Novel Materials and Functional Molecules from Bicyclo[2.2.2]octenones
The unique structural and electronic properties of the bicyclo[2.2.2]octenone scaffold have been exploited in the development of novel materials and functional molecules. The constrained olefin and ketone functionalities provide handles for a wide range of chemical modifications. acs.orgnih.gov
One notable application is in the synthesis of fullerene derivatives. The Diels-Alder reaction between masked o-benzoquinones (MOBs) and acs.orgfullerene results in the formation of highly functionalized bicyclo[2.2.2]octenone-fused acs.orgfullerene derivatives. nih.gov These novel adducts combine the properties of the bicyclic system with the unique electronic characteristics of fullerenes, opening avenues for new materials with potential applications in electronics and materials science.
Furthermore, the bicyclo[2.2.2]octene framework has been identified as a promising scaffold for the design of biologically active molecules. For instance, rigid bicyclo[2.2.2]octenes fused to N-substituted succinimides have been designed and synthesized as potential non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease, a key enzyme in the viral life cycle. google.com This work highlights the utility of the scaffold in medicinal chemistry for developing new therapeutic agents. google.comnih.gov The bicyclo[2.2.2]octane system has also been used to create structural mimics of the key lysine (B10760008) residues in the steroid receptor coactivator (SRC) protein sequence, demonstrating its utility in designing molecules that can modulate protein-protein interactions.
| Scaffold Application | Key Reaction/Concept | Resulting Molecule/Material | Potential Use |
| Fullerene Chemistry | Diels-Alder Reaction with C60 | Bicyclo[2.2.2]octenone-fused acs.orgfullerenes nih.gov | Novel Electronic Materials |
| Medicinal Chemistry | Scaffold-based Drug Design | Fused bicyclo[2.2.2]octene inhibitors google.com | Antiviral Agents (e.g., for SARS-CoV-2) |
| Chemical Biology | Structural Mimicry | Bicyclo[2.2.2]octane mimics of SRC motif | Modulators of Nuclear Receptor Function |
Future Directions and Emerging Research Avenues in Bicyclo 2.2.2 Oct 7 Ene 2,5 Dione Chemistry
Exploration of Novel Catalytic Systems for Enhanced Enantioselective Transformations
A primary frontier in the synthesis of chiral bicyclo[2.2.2]octenones is the development of more efficient and highly selective catalytic systems. While the Diels-Alder reaction is a cornerstone for constructing this framework, achieving high enantioselectivity catalytically remains a significant challenge. researchgate.netnih.gov Future research is intensely focused on discovering novel catalysts that can provide high enantiomeric excess (e.e.) for a broader range of substrates under mild conditions.
Organocatalysis has emerged as a particularly fruitful area. Recent breakthroughs include the use of chiral oxaziridinium organocatalysts in a tandem ortho-hydroxylative phenol (B47542) dearomatization (o-HPD) and [4+2] cycloaddition sequence. nih.govscite.ai This method has successfully produced bicyclo[2.2.2]octenones with excellent enantioselectivity (up to 98% e.e.) for various phenol precursors. scite.ai The development of catalysts that are available in both enantiomeric forms allows for the selective synthesis of either enantiomer of the final product, as demonstrated in the synthesis of (+)-biscarvacrol and (-)-bis(2,6-xylenol). nih.govscite.ai
Transition metal catalysis also continues to evolve. Copper-mediated processes, for instance, have been effectively used in oxidative dearomatization/[4+2] dimerization cascades. By employing a chiral ligand such as (-)-sparteine (B7772259), researchers have achieved highly enantioselective synthesis of the bicyclo[2.2.2]octenone core of natural products like (+)-aquaticol, with enantiomeric excess reported to be over 99%. nih.gov Future work will likely explore catalysts based on more abundant and less toxic metals, coupled with the design of new, sophisticated chiral ligands to further improve efficiency and selectivity.
| Catalytic Approach | Catalyst/Ligand Example | Key Transformation | Reported Enantioselectivity (e.r. or e.e.) | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral Oxaziridinium Salt | ortho-Hydroxylative Phenol Dearomatization / [4+2] Cycloaddition | Up to 99:1 e.r. | nih.gov |
| Transition Metal Catalysis | [(-)-sparteine]₂Cu₂O₂(PF₆)₂ complex | Oxidative Dearomatization / [4+2] Dimerization | >99% e.e. | nih.gov |
| Organocatalysis | Axially Chiral Bis-iodine(V) Reagent | o-HPD / [4+2] Cycloaddition | Up to 97:3 e.r. | researchgate.net |
Advanced Mechanistic Investigations and Deeper Computational Insights into Reactivity
A deeper understanding of reaction mechanisms is paramount for the rational design of next-generation synthetic strategies. The synergy between advanced computational studies and experimental analysis is becoming indispensable for unraveling the complex reactivity of bicyclo[2.2.2]octenone systems.
Density Functional Theory (DFT) calculations are proving to be a powerful tool for probing reaction pathways. For example, in the acyl radical reaction of a bicyclo[2.2.2]octenone skeleton, DFT studies have shown that the formation of either a cyclized or a rearranged isotwistane product is under thermodynamic control. acs.orgresearchgate.net These calculations can elucidate the structure of transition states and intermediates, revealing that the reaction proceeds via a 5-exo-trig cyclization intermediate, which can then either undergo hydrogen-atom transfer or rearrange via a twistane (B1239035) intermediate. acs.orgresearchgate.net Such insights are crucial for predicting and controlling reaction outcomes.
Future research will leverage more powerful computational methods to model not just the reactants and products, but also the explicit role of the catalyst and solvent molecules throughout the reaction coordinate. This will provide a more dynamic and accurate picture of the factors governing stereoselectivity. These theoretical predictions, when coupled with kinetic experiments and in-situ spectroscopic monitoring, will facilitate the development of more robust and predictable synthetic protocols.
Expansion of Synthetic Utility Towards Undiscovered Skeletal Architectures and Derivatives
The synthetic potential of (1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione and its derivatives is far from fully realized. A significant future direction is the strategic transformation of this rigid scaffold into novel and structurally complex molecular architectures.
Researchers are exploring how to leverage the inherent strain and functionality of the bicyclo[2.2.2]octenone core to drive skeletal rearrangements. Photochemical methods, such as the oxa-di-π-methane rearrangement, can transform bicyclo[2.2.2]octenone adducts into strained tricyclic compounds, which serve as precursors to other complex chemotypes like cedrenoid sesquiterpenes. acs.org Radical-mediated reactions have also been shown to convert the bicyclo[2.2.2]octenone skeleton into the isotwistane motif, with the product outcome influenced by the ring strain of the starting material. acs.orgresearchgate.net
Furthermore, the bicyclo[2.2.2]octenone framework is being used as a template for generating libraries of natural product-like compounds. By developing general synthetic routes, diverse collections of amides and other derivatives can be constructed for high-throughput screening in agrochemical and pharmaceutical research, leading to the discovery of new bioactive molecules. nih.gov The development of new protocols, such as the oxidative acetalization and Diels-Alder reaction of nitrovinyl substituted guaiacols, continues to expand the range of accessible bicyclo[2.2.2]octenone derivatives with unique functionalities. rsc.org
Bioinspired Synthesis and Enzyme Mimicry in Bicyclo[2.2.2]octenone Formation Pathways
Nature frequently employs the Diels-Alder reaction to construct complex molecular architectures, and the biosynthesis of many natural products containing the bicyclo[2.2.2]octenone core is no exception. nih.govresearchgate.net These biological processes, often catalyzed by proposed "Diels-Alderase" enzymes, proceed with unparalleled selectivity and efficiency, offering a rich source of inspiration for synthetic chemists.
A key bioinspired strategy involves mimicking the natural dimerization of ortho-quinol intermediates. The biosynthesis of numerous natural products is thought to proceed through the enzymatic dearomative oxygenation of phenolic precursors to form ortho-quinols, which then undergo a highly selective [4+2] cyclodimerization. researchgate.netcolab.ws This approach has been successfully replicated in the laboratory for the bioinspired synthesis of natural products like (+)-maytenone. researchgate.net Similarly, a nature-inspired intramolecular Diels-Alder reaction was the key step in a rapid synthesis of the bicyclo[2.2.2]octane core of andibenin B. nih.gov
The ultimate goal in this area is to develop synthetic catalysts or "enzyme mimics" that can replicate the function of natural Diels-Alderases. This involves designing systems that can pre-organize the reacting partners within a defined chiral environment to control the stereochemical outcome. By studying the mechanisms of these biosynthetic pathways, researchers can uncover new principles for catalyst design, leading to more efficient, selective, and environmentally benign methods for constructing the bicyclo[2.2.2]octenone scaffold.
Q & A
What are the established laboratory synthesis protocols for (1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione?
Methodological Answer:
this compound is synthesized via catalytic hydrogenation of Diels-Alder adducts formed between 1,3-cyclohexadiene and acrylic acid derivatives. A modified protocol involves reducing bicyclo[2.2.2]octane-2,5-dione precursors using sodium borohydride or lithium aluminum hydride, followed by stereochemical resolution via chiral chromatography . Key steps include:
- Diels-Alder Reaction : Cycloaddition under inert atmosphere at 80–100°C.
- Catalytic Hydrogenation : Use of PtO₂ or Pd/C catalysts at 1–3 atm H₂ pressure.
- Stereochemical Control : Chiral auxiliaries or enzymatic resolution to isolate the (1S)-enantiomer.
How can spectroscopic techniques confirm the structure and stereochemistry of this compound?
Methodological Answer:
Carbon-13 NMR is critical for structural confirmation. Due to the compound’s symmetry, carbons C-1/C-4 and C-3/C-6 exhibit identical shifts. Key assignments include:
| Carbon Position | Shift (ppm) | Multiplicity |
|---|---|---|
| C-2, C-5 (keto) | ~210–215 | Singlet |
| C-7 (bridge) | ~135–140 | Doublet |
| Off-resonance decoupling resolves overlapping signals, while X-ray crystallography confirms absolute stereochemistry . |
What safety precautions are critical when handling this compound?
Methodological Answer:
The compound exhibits acute oral toxicity (H302) , skin irritation (H315) , and respiratory sensitization (H335) . Required precautions:
- Engineering Controls : Use fume hoods with ≥100 ft/min airflow.
- PPE : Nitrile gloves (≥8 mil), chemical goggles, and Tyvek® suits.
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
How can enzymatic reduction be optimized for stereoselective derivatization?
Methodological Answer:
Genetically engineered Saccharomyces cerevisiae strains overexpressing ketoreductases (e.g., ADH1 or GRE3) achieve >90% enantiomeric excess. Optimization strategies:
- Substrate Loading : 10–20 mM in phosphate buffer (pH 7.0).
- Cofactor Regeneration : NADPH recycling via glucose dehydrogenase.
- Temperature : 30°C with agitation (200 rpm) for 24–48 hours .
How do substituents on the bicyclo[2.2.2]octane framework influence reactivity?
Methodological Answer:
Substituents at C-2 or C-5 alter electronic density and steric hindrance. For example:
- Electron-Withdrawing Groups (e.g., -COOH): Increase electrophilicity at adjacent carbonyls, accelerating nucleophilic additions.
- Methyl Groups : Steric shielding reduces reaction rates in Diels-Alder cycloadditions by ~30% .
Computational modeling (DFT) predicts regioselectivity trends for functionalization.
What role does this compound play in synthesizing high-performance polymers?
Methodological Answer:
As a precursor to bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride , it enables synthesis of semi-alicyclic polyimides with:
- Thermal Stability : Degradation temperatures >400°C.
- Mechanical Properties : Tensile strength ~120 MPa, ideal for biomedical coatings.
Polymerization involves two-step polycondensation with aromatic diamines (e.g., 4,4′-oxydianiline) in NMP solvent at 180°C .
How can contradictions in stereoselectivity data from reduction studies be resolved?
Methodological Answer:
Discrepancies arise from competing chemical vs. enzymatic pathways:
- Chemical Reduction (NaBH₄) : Produces racemic mixtures due to non-selective hydride attack.
- Enzymatic Reduction : S. cerevisiae ADH2 favors the (1S)-enantiomer (ee >95%).
To resolve contradictions:
Validate reaction conditions (pH, cofactors).
Use chiral HPLC (Chiralpak® AD-H column) for ee quantification.
Cross-reference with X-ray or vibrational circular dichroism (VCD) .
How is molecular identification and purity verified in research contexts?
Methodological Answer:
- Mass Spectrometry : Molecular ion peak at m/z 136.1 (C₈H₈O₂⁺) with fragments at m/z 108 (loss of CO) .
- Elemental Analysis : Acceptable tolerance ±0.3% for C, H, O.
- HPLC Purity : >99% using C18 column (MeCN:H₂O = 70:30, 1 mL/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
